molecular formula C21H30O3 B13413745 10alpha-Hydroxy-delta9'11-hexahydrocannabinol

10alpha-Hydroxy-delta9'11-hexahydrocannabinol

Cat. No.: B13413745
M. Wt: 330.5 g/mol
InChI Key: HDNJNVPZXVJOMB-ZTNFWEORSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

10alpha-Hydroxy-delta9’11-hexahydrocannabinol can be synthesized through the degradation of delta-9-tetrahydrocannabinol . The synthetic route typically involves the hydroxylation of delta-9-tetrahydrocannabinol at the 10alpha position. This process requires specific reaction conditions, including the use of appropriate reagents and catalysts to achieve the desired hydroxylation.

Industrial Production Methods

Industrial production of 10alpha-Hydroxy-delta9’11-hexahydrocannabinol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The compound is then stored under controlled conditions to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

10alpha-Hydroxy-delta9’11-hexahydrocannabinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of 10alpha-Hydroxy-delta9’11-hexahydrocannabinol include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of 10alpha-Hydroxy-delta9’11-hexahydrocannabinol depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 10alpha-Hydroxy-delta9’11-hexahydrocannabinol involves its interaction with cannabinoid receptors in the body. These receptors, including CB1 and CB2, are part of the endocannabinoid system and play a crucial role in regulating various physiological processes . The compound’s effects are mediated through the activation or inhibition of these receptors, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

10alpha-Hydroxy-delta9’11-hexahydrocannabinol is similar to other hydroxylated cannabinoids, such as 11-Hydroxy-delta9-tetrahydrocannabinol and 9-Hydroxy-delta9-tetrahydrocannabinol . it is unique in its specific hydroxylation pattern and the resulting chemical and biological properties. These differences make it a valuable compound for research and development in various scientific fields.

List of Similar Compounds

  • 11-Hydroxy-delta9-tetrahydrocannabinol
  • 9-Hydroxy-delta9-tetrahydrocannabinol
  • Delta-9-tetrahydrocannabinol (THC)
  • Delta-8-tetrahydrocannabinol (Delta-8-THC)
  • Cannabidiol (CBD)

Properties

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(6aR,10R,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene-1,10-diol

InChI

InChI=1S/C21H30O3/c1-5-6-7-8-14-11-16(22)19-17(12-14)24-21(3,4)15-10-9-13(2)20(23)18(15)19/h11-12,15,18,20,22-23H,2,5-10H2,1,3-4H3/t15-,18-,20+/m1/s1

InChI Key

HDNJNVPZXVJOMB-ZTNFWEORSA-N

Isomeric SMILES

CCCCCC1=CC(=C2[C@H]3[C@@H](CCC(=C)[C@@H]3O)C(OC2=C1)(C)C)O

Canonical SMILES

CCCCCC1=CC(=C2C3C(CCC(=C)C3O)C(OC2=C1)(C)C)O

Origin of Product

United States

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